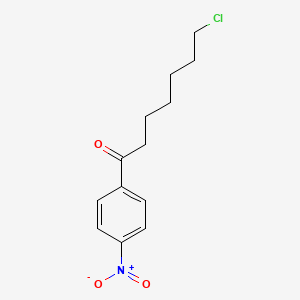
7-Chloro-1-(4-nitrophenyl)-1-oxoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(4-nitrophenyl)-1-oxoheptane: is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a heptane backbone with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form 4-chloronitrobenzene.
Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of 4-chloronitrobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Amines, thiols, alkoxides, in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 7-Chloro-1-(4-aminophenyl)-1-oxoheptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 7-Chloro-1-(4-nitrophenyl)heptanoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of nitro and chloro substituents on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
7-Chloro-1-(4-aminophenyl)-1-oxoheptane: Similar structure but with an amino group instead of a nitro group.
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane: Similar structure but with a methoxy group instead of a nitro group.
7-Chloro-1-(4-hydroxyphenyl)-1-oxoheptane: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
7-chloro-1-(4-nitrophenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-10-4-2-1-3-5-13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMRPCIWKYFQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642268 |
Source


|
| Record name | 7-Chloro-1-(4-nitrophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-44-0 |
Source


|
| Record name | 7-Chloro-1-(4-nitrophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














